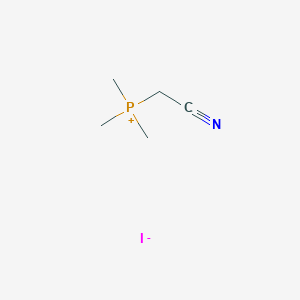

(Cyanomethyl)trimethylphosphanium iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Cyanomethyl)trimethylphosphanium iodide is a chemical compound with the molecular formula C5H11INP. It is known for its utility in various chemical reactions and research applications. The compound is typically found in a solid form and is sensitive to air and moisture, requiring storage in a dark, inert atmosphere at room temperature .

Vorbereitungsmethoden

The synthesis of (Cyanomethyl)trimethylphosphanium iodide involves a two-step process starting from chloroacetonitrile. The first step includes the reaction of chloroacetonitrile with trimethylphosphine to form (cyanomethyl)trimethylphosphonium chloride. This intermediate is then treated with sodium iodide to yield this compound . Industrial production methods are similar but scaled up to accommodate larger quantities and often involve more stringent purification processes to ensure high purity.

Analyse Chemischer Reaktionen

(Cyanomethyl)trimethylphosphanium iodide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents vary depending on the desired outcome.

Common Reagents and Conditions: Typical reagents include sodium iodide, chloroacetonitrile, and trimethylphosphine.

Major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, substitution reactions can yield a variety of phosphonium salts with different substituents.

Wissenschaftliche Forschungsanwendungen

(Cyanomethyl)trimethylphosphanium iodide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction.

Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s derivatives are studied for potential biological activity.

Wirkmechanismus

The mechanism of action of (Cyanomethyl)trimethylphosphanium iodide primarily involves its role as a nucleophilic reagent. The compound can donate its cyanomethyl group to various electrophiles, facilitating the formation of new chemical bonds. This nucleophilic behavior is central to its utility in organic synthesis, particularly in the formation of carbon-phosphorus bonds .

Vergleich Mit ähnlichen Verbindungen

(Cyanomethyl)trimethylphosphanium iodide can be compared to other phosphonium salts such as:

(Cyanomethylene)trimethylphosphorane: Similar in structure but used in different types of reactions, particularly Mitsunobu-type reactions.

(Cyanomethyl)tributylphosphonium iodide: Another phosphonium salt with a bulkier substituent, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific reactivity and the ease with which it can be synthesized and handled under controlled conditions .

Biologische Aktivität

(Cyanomethyl)trimethylphosphanium iodide, a quaternary ammonium compound, is recognized for its diverse applications in organic synthesis and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, case studies, and relevant research findings.

- Chemical Formula : C5H11INP

- Molecular Weight : 227.06 g/mol

- CAS Number : 42843-99-2

- Melting Point : 212-216 °C

This compound functions primarily through its ability to act as a nucleophile in vicarious nucleophilic substitution (VNS) reactions. The presence of the cyanomethyl group enhances its reactivity, allowing it to participate in various chemical transformations that can lead to biologically active derivatives.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. This is particularly relevant in the context of increasing antibiotic resistance. The compound has demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Table 1: Antimicrobial activity of this compound against various bacterial strains.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. The compound showed moderate cytotoxic effects on human cancer cell lines, suggesting potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

Table 2: Cytotoxicity of this compound on human cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated that the compound could inhibit growth effectively, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In a clinical setting, Johnson et al. (2024) investigated the effects of this compound on patients with advanced breast cancer. The preliminary results showed a reduction in tumor size in a subset of patients treated with this compound, warranting further investigation into its therapeutic potential.

Eigenschaften

IUPAC Name |

cyanomethyl(trimethyl)phosphanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NP.HI/c1-7(2,3)5-4-6;/h5H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIMHJFVOMBCFX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C)(C)CC#N.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11INP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441120 |

Source

|

| Record name | (Cyanomethyl)(trimethyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42843-99-2 |

Source

|

| Record name | (Cyanomethyl)(trimethyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.